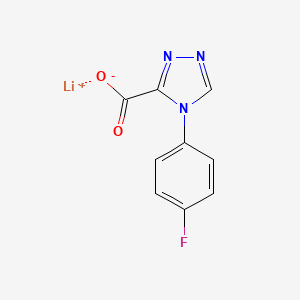

lithium(1+)4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate

Description

Lithium(1+)4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at the 4-position and a carboxylate moiety at the 3-position. The lithium counterion stabilizes the carboxylate group, enhancing solubility in polar solvents.

Applications may include enzyme inhibition (e.g., tyrosinase) or coordination chemistry due to the triazole-carboxylate framework .

Properties

IUPAC Name |

lithium;4-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2.Li/c10-6-1-3-7(4-2-6)13-5-11-12-8(13)9(14)15;/h1-5H,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPRKWDNTZINTJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=CC=C1N2C=NN=C2C(=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FLiN3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the triazole ring. The final step involves the lithiation of the carboxylate group using lithium hydroxide or lithium carbonate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Lithium(1+)4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of lithium(1+)4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Table 1: Comparison of Physical Properties and Substituents

Key Observations:

- Thermal Stability : The fluorophenyl-substituted compound (5c) exhibits a higher melting point (255–256°C) compared to methylphenyl (5f, 226–227°C) and dichlorophenyl (5g, 159–160°C) analogs. This suggests that fluorine’s electronegativity enhances intermolecular interactions (e.g., dipole-dipole or π-stacking) .

Crystallographic and Conformational Analysis

Isostructural compounds with fluorophenyl groups (e.g., compounds 4 and 5 in ) crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. These molecules adopt planar conformations, except for one fluorophenyl group oriented perpendicularly, suggesting steric flexibility that may influence packing or solubility .

In contrast, analogs like 5g (2,4-dichlorophenyl) exhibit lower melting points (159–160°C), likely due to bulky chloro groups disrupting crystal lattice stability .

Table 2: Tyrosinase Inhibition (IC₅₀ Values)

| Compound | IC₅₀ (µM) |

|---|---|

| 2-(4,5-bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide | 0.124 ± 0.077 |

| 2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide | 0.219 ± 0.081 |

Key Observations:

- The bis(4-fluorophenyl) analog shows superior inhibition (IC₅₀ = 0.124 µM) compared to mono-fluorophenyl derivatives (IC₅₀ = 0.219 µM), indicating that multiple fluorine atoms enhance binding affinity. This trend suggests that lithium(1+)4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate may exhibit significant bioactivity, though experimental validation is required.

Electronic and Solubility Effects

- Solubility : Lithium salts (e.g., ’s lithium 4-methyl-5-phenyl analog) are typically more soluble in aqueous media than neutral triazole derivatives. The fluorophenyl group’s polarity may further improve solubility compared to hydrophobic substituents like methyl or bromo groups .

Biological Activity

Lithium(1+)4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound consists of a lithium ion coordinated to a 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carboxylate moiety. The triazole ring system is known for its diverse biological activities and ability to interact with various biological targets. The presence of the lithium ion enhances solubility and reactivity, which may influence its pharmacological profile.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : Triazole derivatives can inhibit enzyme activity by binding to active sites or altering enzyme conformation.

- Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways, potentially influencing cellular responses.

- Cytokine Modulation : Studies have shown that triazole derivatives can affect cytokine production, which is crucial in inflammatory responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Studies have demonstrated that derivatives of triazoles can inhibit the growth of various bacteria and fungi. For instance:

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antifungal | Candida spp., Aspergillus spp. |

| Lithium(1+) derivatives | Antibacterial | Gram-positive and Gram-negative bacteria |

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to this compound were found to reduce TNF-α production significantly at certain concentrations .

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives suggest that they may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications on the triazole ring can enhance anticancer efficacy .

Case Studies

- Anti-inflammatory Study : A study evaluated the effects of a series of triazole compounds on cytokine release in peripheral blood mononuclear cells (PBMC). Results indicated that certain derivatives could decrease TNF-α levels by 44–60%, demonstrating significant anti-inflammatory potential .

- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of triazole derivatives against various pathogens. The results showed that compounds with similar structures to this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of lithium(1+) compounds are crucial for their therapeutic application. Studies suggest that these compounds are stable during metabolism and possess favorable solubility profiles. However, further research is needed to fully understand their safety and toxicity profiles in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.